molecular formula C10H8BrNO2 B15051907 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one

8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one

Cat. No.: B15051907
M. Wt: 254.08 g/mol
InChI Key: VWUDNYITGWKFLX-UHFFFAOYSA-N
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Description

8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one typically involves the bromination of 4-hydroxy-3-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The choice of solvent, temperature, and brominating agent can be optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of hydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antiviral, or anticancer properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolin-2(1H)-one: Lacks the bromine and methyl groups, potentially leading to different biological activities.

    8-chloro-4-hydroxy-3-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

Uniqueness

8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of hydroxyl, methyl, and bromine groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

8-bromo-4-hydroxy-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14)

InChI Key

VWUDNYITGWKFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Br)NC1=O)O

Origin of Product

United States

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